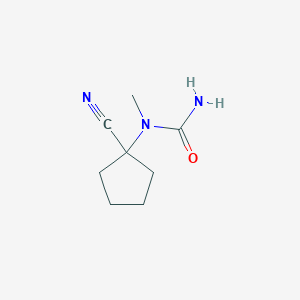
1-(1-Cyanocyclopentyl)-1-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Cyanocyclopentyl)-1-methylurea is an organic compound that features a cyclopentane ring substituted with a cyano group and a methylurea moiety
Vorbereitungsmethoden
The synthesis of 1-(1-Cyanocyclopentyl)-1-methylurea typically involves the reaction of 1-amino-1-cyanocyclopentane with methyl isocyanate. The reaction is carried out in a suitable solvent such as dichloromethane, under controlled temperature conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve optimization of reaction conditions to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
1-(1-Cyanocyclopentyl)-1-methylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 1-(1-aminocyclopentyl)-1-methylurea.
Substitution: The cyano group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1-Cyanocyclopentyl)-1-methylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-Cyanocyclopentyl)-1-methylurea involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The cyano group and the urea moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-(1-Cyanocyclopentyl)-1-methylurea can be compared with other similar compounds such as:
1-(1-Cyanocyclopentyl)-1-ethylurea: Similar structure but with an ethyl group instead of a methyl group.
1-(1-Cyanocyclohexyl)-1-methylurea: Contains a cyclohexane ring instead of a cyclopentane ring.
1-(1-Aminocyclopentyl)-1-methylurea: The cyano group is replaced with an amino group.
The unique combination of the cyano group and the methylurea moiety in this compound makes it distinct and valuable for specific research purposes .
Eigenschaften
CAS-Nummer |
683222-70-0 |
|---|---|
Molekularformel |
C8H13N3O |
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
1-(1-cyanocyclopentyl)-1-methylurea |
InChI |
InChI=1S/C8H13N3O/c1-11(7(10)12)8(6-9)4-2-3-5-8/h2-5H2,1H3,(H2,10,12) |
InChI-Schlüssel |
NYACSJUYTZTFTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)N)C1(CCCC1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


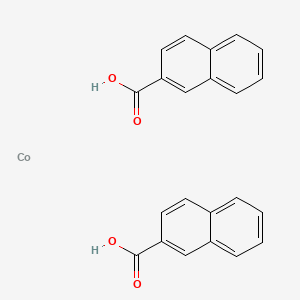
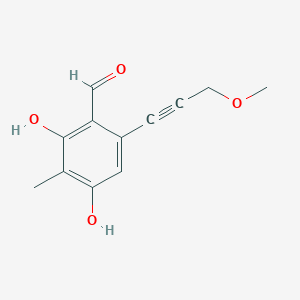

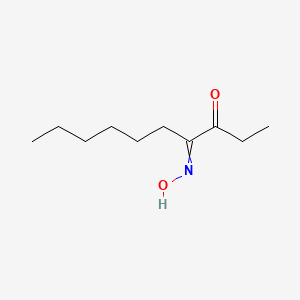

![N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12519188.png)
![Phenol, 2-propyl-4-[(trifluoromethyl)thio]-](/img/structure/B12519197.png)

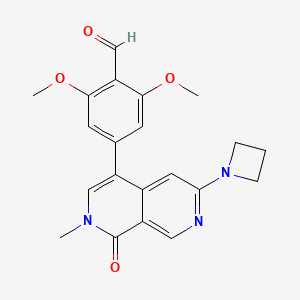
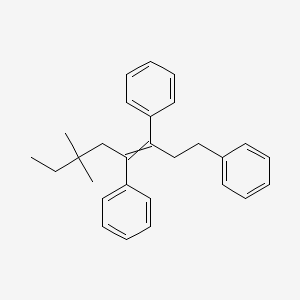


![Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis-](/img/structure/B12519235.png)
![Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-](/img/structure/B12519237.png)
